{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide
Description
{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide is a heterocyclic compound featuring a thiazolidine ring fused with a cyanamide group (-N-C≡N) and substituted at the 3-position with an oxolan-3-ylmethyl moiety. The oxolan (tetrahydrofuran) ring introduces an ether oxygen, which may enhance solubility in polar solvents and influence hydrogen-bonding interactions.
Properties
IUPAC Name |
[3-(oxolan-3-ylmethyl)-1,3-thiazolidin-2-ylidene]cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c10-7-11-9-12(2-4-14-9)5-8-1-3-13-6-8/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUYZLSNTNKLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCSC2=NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728672 | |
| Record name | {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648880-34-6 | |
| Record name | {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxolane derivatives with thiazolidine precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural and functional differences between {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide and its analogs:
Crystallographic and Electronic Comparisons
- Chloropyridinyl Derivative (Thiacloprid) : Exhibits a planar thiazolidine ring (r.m.s. deviation: 0.004 Å) with Z-configured C=N bond (1.150 Å). The chloropyridinyl group enhances lipophilicity, aiding membrane penetration in insects .
- Chlorothiazolyl Derivative : Features a near-planar thiazole ring (r.m.s. deviation: 0.0011 Å) and a twisted thiazolidine moiety. The chloro-thiazole group contributes to pesticidal activity via structural mimicry of acetylcholine .
Biological Activity
{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide is a compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antifungal, and cytotoxic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the chemical formula and is characterized by the presence of a thiazolidine ring and a cyanamide functional group. Its structure is pivotal in determining its biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone derivatives, it was found that compounds similar to this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |
|---|---|---|---|
| Compound 1 | 0.004 | 0.008 | En. cloacae |
| Compound 2 | 0.015 | 0.030 | S. aureus, B. cereus |
| Compound 3 | 0.011 | 0.025 | E. coli, P. aeruginosa |
| Compound 4 | 0.008 | 0.020 | M. flavus, S. typhimurium |
The most active compound in this study exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against En. cloacae, indicating strong antibacterial potential .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study highlighted that certain thiazolidinone derivatives had MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Sensitive Strain |
|---|---|---|
| Compound A | 0.004 | T. viride |
| Compound B | 0.060 | A. fumigatus |
These findings suggest that the compound could be effective against common fungal infections, particularly those caused by T. viride, which showed high sensitivity .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various thiazolidinone analogs to evaluate their safety profile in potential therapeutic applications. In cell-based assays using murine B16F10 cells, certain analogs did not exhibit significant cytotoxic effects at concentrations up to 20 µM, indicating a favorable safety margin for further development .
Table 3: Cytotoxic Effects of Thiazolidinone Derivatives
| Analog | Concentration (µM) | Viability (%) at 48h |
|---|---|---|
| Analog 1 | ≤20 | >90 |
| Analog 2 | ≤20 | >85 |
| Analog 3 | ≤20 | >95 |
These results underscore the potential of this compound as a candidate for therapeutic use without significant toxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the thiazolidine ring significantly influence the biological activity of these compounds. For instance, the presence of specific substituents can enhance antibacterial potency or alter antifungal effectiveness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
